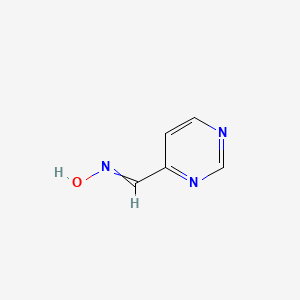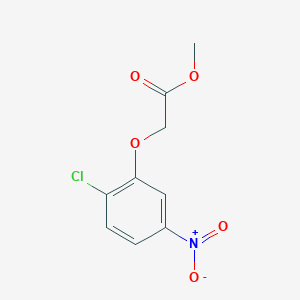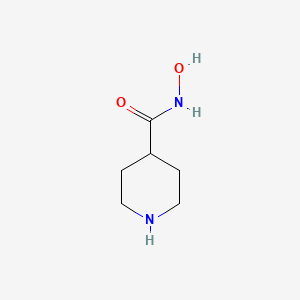
Pyrimidine-4-carbaldehyde oxime
Descripción general
Descripción
Pyrimidine-4-carbaldehyde oxime: is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in the structure of nucleic acids. The compound this compound is characterized by the presence of a nitrosomethylidene group attached to the sixth position of the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine-4-carbaldehyde oxime typically involves the reaction of pyrimidine derivatives with nitrosating agents. One common method includes the use of nitrosyl chloride (NOCl) or sodium nitrite (NaNO2) in the presence of an acid catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the nitrosomethylidene group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Pyrimidine-4-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Nitro-pyrimidine derivatives.
Reduction: Amino-pyrimidine derivatives.
Substitution: Halogenated or alkylated pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Pyrimidine-4-carbaldehyde oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of Pyrimidine-4-carbaldehyde oxime involves its interaction with molecular targets such as enzymes and nucleic acids. The nitrosomethylidene group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that affect their function. These interactions can result in the inhibition of enzyme activity or the disruption of DNA replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
(6E)-6-(nitrosomethylidene)-1H-pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
(6E)-6-(nitrosomethylidene)-1H-pyrazine: Contains a pyrazine ring, differing in the position of nitrogen atoms.
(6E)-6-(nitrosomethylidene)-1H-pyridazine: Features a pyridazine ring with nitrogen atoms at positions 1 and 2.
Uniqueness
Pyrimidine-4-carbaldehyde oxime is unique due to its specific arrangement of nitrogen atoms in the pyrimidine ring, which influences its chemical reactivity and biological interactions. This compound’s distinct electronic properties and steric effects make it a valuable molecule for various research and industrial applications.
Propiedades
IUPAC Name |
N-(pyrimidin-4-ylmethylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c9-8-3-5-1-2-6-4-7-5/h1-4,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVYLIOTFMFXOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-[(2-Methylbut-3-yn-2-yl)amino]propanenitrile](/img/structure/B7895038.png)

![Morpholino(6-azaspiro[2.5]octan-1-yl)methanone](/img/structure/B7895050.png)
